molecular formula C11H20ClF2N B13514140 5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride

5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride

Cat. No.: B13514140
M. Wt: 239.73 g/mol
InChI Key: NZCZQFTZPLCTNV-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the molecular formula C11H20ClF2N and a molecular weight of 239.73 g/mol . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic precursor with fluorinating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar spirocyclic compounds .

Properties

Molecular Formula

C11H20ClF2N

Molecular Weight

239.73 g/mol

IUPAC Name

5,5-difluoro-1-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C11H19F2N.ClH/c12-11(13)8-5-9-14-10(11)6-3-1-2-4-7-10;/h14H,1-9H2;1H

InChI Key

NZCZQFTZPLCTNV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(CCCN2)(F)F.Cl

Origin of Product

United States

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